molecular formula C17H26N2O3 B3372451 (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 907544-22-3

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B3372451
CAS No.: 907544-22-3
M. Wt: 306.4 g/mol
InChI Key: BZTXNBTZLOOGHU-HUUCEWRRSA-N
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Description

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a selective hydroxylation reaction.

    Benzylation: The benzyl group is added through a nucleophilic substitution reaction.

    Carbamate Formation: The final step involves the formation of the carbamate ester using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyl group or reduce the carbamate ester.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate ester can produce the corresponding amine.

Scientific Research Applications

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group and carbamate ester play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid methyl ester
  • (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid ethyl ester
  • (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid isopropyl ester

Uniqueness

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-10-19(12-15(14)20)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTXNBTZLOOGHU-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136201
Record name 1,1-Dimethylethyl N-[(3R,4R)-3-hydroxy-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907544-22-3
Record name 1,1-Dimethylethyl N-[(3R,4R)-3-hydroxy-1-(phenylmethyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907544-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R,4R)-3-hydroxy-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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